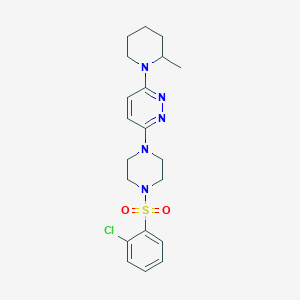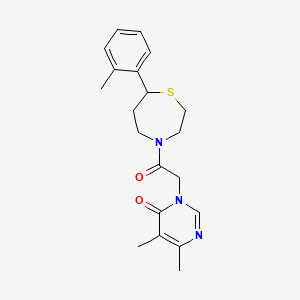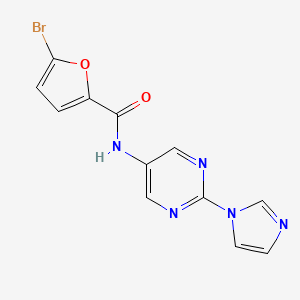
2-(2-Cyanophenoxy)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Kinetics and Mechanism of Thermal Gas-phase Elimination of β-substituted Carboxylic Acids
Research into the thermal gas-phase elimination of β-substituted carboxylic acids, such as 3-phenoxypropanoic acid, has shown that these reactions can lead to the formation of acrylic acid and the corresponding arene through a retro-Michael reaction pathway. This study provides insight into the thermal stability and decomposition pathways of similar β-substituted carboxylic acids, potentially offering a basis for understanding the thermal behavior of 2-(2-Cyanophenoxy)-3-methylbutanoic acid under similar conditions (Al-Awadi et al., 2005).
Application of Ion-exclusion and Ion-exchange Techniques
The synthesis and separation processes for chemicals structurally related to this compound, such as the preparation of 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid from acetoin via cyanohydrin synthesis, demonstrate the utility of ion-exclusion and ion-exchange chromatography in refining and isolating specific chemical products. These techniques could be applicable in purifying or isolating derivatives of this compound for various research or industrial applications (Powell et al., 1972).
Chemical Aspects of Metabolism and Synthesis
The asymmetric synthesis and determination of absolute configuration for metabolites and intermediates of pharmacologically active compounds, as explored in studies on metoprolol metabolism, highlight the importance of stereochemistry and enantiomeric purity in the biological activity and synthesis of complex organic molecules. These principles could guide the synthesis and evaluation of this compound derivatives for potential applications in medicinal chemistry or bioactive compound development (Shetty & Nelson, 1988).
Mechanism of Action
Target of Action
It is structurally similar to azoxystrobin , a methoxyacrylate analog and a strobilurin fungicide . Azoxystrobin targets several components of the Cytochrome b-c1 complex in humans .
Mode of Action
Based on its structural similarity to azoxystrobin , it may interact with its targets in a similar manner. Azoxystrobin interacts with the Cytochrome b-c1 complex, affecting mitochondrial function .
Biochemical Pathways
Compounds similar to it, such as azoxystrobin, have been shown to affect the electron transport chain in mitochondria .
Pharmacokinetics
It’s worth noting that the compound has been prepared via a low-cost, general, and efficient hydrothermal method .
Result of Action
Based on its structural similarity to azoxystrobin , it may have similar effects. Azoxystrobin has been shown to have strong antibacterial and good tetracycline degradation ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Cyanophenoxy)-3-methylbutanoic acid. For instance, the compound has been shown to have good photocurrent generation performance under light . This suggests that light exposure could potentially influence the compound’s action and efficacy.
Properties
IUPAC Name |
2-(2-cyanophenoxy)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)11(12(14)15)16-10-6-4-3-5-9(10)7-13/h3-6,8,11H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCYBNJMOPIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2876337.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)


![5-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2876345.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)
![3-Methyl-2-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B2876350.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2876355.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2876356.png)
